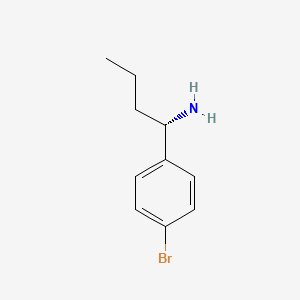

(S)-1-(4-bromophenyl)butylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14BrN |

|---|---|

Molecular Weight |

228.13 g/mol |

IUPAC Name |

(1S)-1-(4-bromophenyl)butan-1-amine |

InChI |

InChI=1S/C10H14BrN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,12H2,1H3/t10-/m0/s1 |

InChI Key |

STORZZRBHMOXOC-JTQLQIEISA-N |

Isomeric SMILES |

CCC[C@@H](C1=CC=C(C=C1)Br)N |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)Br)N |

Origin of Product |

United States |

Advanced Methodologies for the Enantioselective Synthesis of S 1 4 Bromophenyl Butylamine

Catalytic Asymmetric Synthesis Routes

The asymmetric synthesis of chiral amines through catalytic methods offers a powerful and atom-economical approach. Various strategies have been developed, employing transition metal catalysts and organocatalysts to achieve high enantioselectivity.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines and Prochiral Ketones

Transition metal-catalyzed asymmetric hydrogenation is a premier method for the synthesis of chiral amines from prochiral precursors like imines and ketones. nih.gov This method typically involves the use of a chiral catalyst, often a complex of a transition metal such as rhodium, iridium, or ruthenium, with a chiral phosphine (B1218219) ligand. nih.govrsc.org

The general approach involves the hydrogenation of a C=N bond of an imine or the reductive amination of a ketone. For the synthesis of (S)-1-(4-bromophenyl)butylamine, this would typically start from either N-substituted 1-(4-bromophenyl)butylideneamine or 1-(4-bromophenyl)butan-1-one. The choice of the metal, chiral ligand, and reaction conditions is critical to achieving high yield and enantiomeric excess (ee). While direct examples for the synthesis of this compound are not extensively reported, analogous transformations with similar substrates provide insight into the potential of this methodology. For instance, rhodium complexes with chiral diphosphine ligands have shown high efficiency in the asymmetric hydrogenation of various enamides and imines. rsc.org

Table 1: Representative Data for Transition Metal-Catalyzed Asymmetric Hydrogenation Data for analogous transformations leading to chiral amines.

| Catalyst Precursor | Chiral Ligand | Substrate | Product | Yield (%) | ee (%) | Reference |

| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | N-Acetyl-1-(4-bromophenyl)ethenamine | N-Acetyl-(S)-1-(4-bromophenyl)ethylamine | >95 | 95 | rsc.org |

| [Ir(COD)Cl]₂ | (S)-SEGPHOS | 1-(4-Methoxyphenyl)ethanimine | (S)-1-(4-Methoxyphenyl)ethylamine | 98 | 96 | acs.org |

Chiral Ligand-Mediated Reductive Amination Strategies

Reductive amination is a versatile method for amine synthesis, and its asymmetric variant, mediated by chiral ligands, provides a direct route to enantiomerically enriched amines. rsc.orgacs.org This strategy involves the reaction of a ketone, in this case, 1-(4-bromophenyl)butan-1-one, with an amine source in the presence of a reducing agent and a chiral catalyst. Iridium-based catalysts, in particular, have been shown to be highly effective for the direct asymmetric reductive amination of aromatic ketones. psu.eduresearchgate.netorganic-chemistry.org The success of this method hinges on the design of the chiral ligand, which controls the stereochemical outcome of the reduction of the in situ-formed imine or enamine intermediate.

While specific data for the synthesis of this compound via this method is scarce, studies on similar aromatic ketones demonstrate the potential for high yields and excellent enantioselectivities. psu.eduresearchgate.net

Table 2: Representative Data for Chiral Ligand-Mediated Reductive Amination Data for analogous transformations leading to chiral amines.

| Catalyst System | Substrate | Amine Source | Product | Yield (%) | ee (%) | Reference |

| [Ir(COD)Cl]₂ / (S)-f-binaphane | 4'-Chloroacetophenone | NH₃ | (S)-1-(4-Chlorophenyl)ethylamine | 85 | 90 | acs.org |

| [Ir(COD)Cl]₂ / Chiral Phosphoramidite | 4-Methoxyacetophenone | Aniline | N-((S)-1-(4-Methoxyphenyl)ethyl)aniline | 95 | 98 | researchgate.net |

Enantioselective Alkyl and Aryl Additions to Imines

The enantioselective addition of organometallic reagents to imines is another powerful tool for the construction of chiral amines. This method involves the reaction of an imine derived from 4-bromobenzaldehyde (B125591) with a butyl nucleophile, such as a Grignard reagent or an organolithium species, in the presence of a chiral ligand or catalyst. The chiral agent coordinates to either the imine or the organometallic reagent, directing the nucleophilic attack to one face of the C=N double bond.

While this approach is conceptually straightforward, controlling the reactivity and stereoselectivity can be challenging. The development of new chiral ligands and catalytic systems continues to expand the scope and utility of this method for the synthesis of a wide range of chiral amines. nih.gov

Organocatalytic Approaches to Chiral Amine Formation

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric synthesis. acs.orgpsu.edu Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have proven to be particularly effective in catalyzing the enantioselective synthesis of amines. nih.govrsc.orgnih.gov These catalysts can activate imines towards nucleophilic attack through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction.

One common organocatalytic strategy is the reductive amination of ketones, where a Hantzsch ester is often used as a mild reducing agent. For the synthesis of this compound, this would involve the reaction of 1-(4-bromophenyl)butan-1-one with an amine source in the presence of a chiral phosphoric acid and a Hantzsch ester. The CPA protonates the imine intermediate, forming a chiral ion pair that is then reduced stereoselectively. This methodology has been successfully applied to the synthesis of a variety of chiral amines with high enantioselectivities. rsc.orgrsc.orgrsc.orgnih.gov

Table 3: Representative Data for Organocatalytic Synthesis of Chiral Amines Data for analogous transformations.

| Organocatalyst | Substrate | Reaction Type | Product | Yield (%) | ee (%) | Reference |

| (R)-TRIP | N-Phenyl-1-phenylethan-1-imine | Transfer Hydrogenation | (R)-N,1-Diphenylethanamine | 95 | 92 | rsc.org |

| Chiral Phosphoric Acid | 1-(4-Chlorophenyl)ethan-1-one | Reductive Amination | (S)-1-(4-Chlorophenyl)ethylamine | 88 | 96 | nih.gov |

Biocatalytic Synthesis and Enzymatic Resolution

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity.

Amine Dehydrogenase (AmDH) Mediated Reductive Amination

Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the asymmetric reductive amination of prochiral ketones to produce chiral amines with high enantiomeric excess. rsc.orgnih.govnih.govnih.govdocumentsdelivered.com This biocatalytic approach is highly attractive due to its high selectivity, mild reaction conditions (aqueous medium, room temperature, and atmospheric pressure), and the use of ammonia (B1221849) as a cheap and atom-economical nitrogen source. The process typically requires a nicotinamide (B372718) cofactor (NADH or NADPH), which is regenerated in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH). nih.govdocumentsdelivered.com

The synthesis of this compound would start from 1-(4-bromophenyl)butan-1-one. Several wild-type and engineered AmDHs have shown activity towards a broad range of aromatic ketones, suggesting that a suitable AmDH could catalyze this transformation with high conversion and enantioselectivity. nih.govdocumentsdelivered.com While specific data for this exact substrate may not be widely published, the known substrate scope of many AmDHs makes this a highly promising route.

Table 4: Substrate Scope of Amine Dehydrogenases in the Reductive Amination of Aromatic Ketones Representative data illustrating the potential for the synthesis of this compound.

| Amine Dehydrogenase | Substrate | Product | Conversion (%) | ee (%) | Reference |

| AmDH from Caldalkalibacillus thermarum | 1-Phenylpropan-1-one | (S)-1-Phenylpropan-1-amine | >99 | >99 | nih.gov |

| Engineered AmDH | 4'-Methoxyacetophenone | (S)-1-(4-Methoxyphenyl)ethylamine | 98 | >99 | nih.gov |

| AmDH from Bacillus badius | 4'-Fluoroacetophenone | (R)-1-(4-Fluorophenyl)ethylamine | 93 | >99 | documentsdelivered.com |

Lipase-Catalyzed Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Lipases are widely utilized biocatalysts for the kinetic resolution of racemic compounds due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. researchgate.netresearchgate.net

Kinetic Resolution (KR): In a kinetic resolution process, one enantiomer of a racemic mixture reacts faster with a substrate in the presence of a biocatalyst, such as a lipase (B570770), leading to the separation of the two enantiomers. mdpi.com For the synthesis of this compound, a racemic mixture of 1-(4-bromophenyl)butylamine can be subjected to lipase-catalyzed acylation. The lipase will selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and allowing for its separation. The efficiency of this process is often described by the enantiomeric ratio (E), with higher values indicating better selectivity. d-nb.info

A significant drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. mdpi.com

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of KR, dynamic kinetic resolution combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. mdpi.com This allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomer. organic-chemistry.orgpharmtech.com

For the synthesis of this compound, a DKR process would involve the lipase-catalyzed acylation of the amine coupled with a racemization catalyst. A practical approach employs a palladium nanocatalyst for the racemization of the primary amine, while a lipase, such as Novozym-435 (Candida antarctica Lipase B), catalyzes the resolution. organic-chemistry.orgnih.gov The use of a recyclable palladium nanoparticle catalyst supported on amino-functionalized siliceous mesocellular foam (Pd-AmP-MCF) has shown to be effective at temperatures below 70 °C, which is more compatible with the enzyme's stability. nih.gov This chemoenzymatic DKR has been successfully applied to various primary amines, achieving high yields and excellent enantiomeric excesses. organic-chemistry.orgnih.gov

Below is a table summarizing the key aspects of KR and DKR for amine synthesis:

| Strategy | Description | Maximum Yield | Key Components |

| Kinetic Resolution (KR) | One enantiomer reacts faster, allowing for separation. | 50% | Lipase, Acyl donor |

| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in-situ racemization. | 100% | Lipase, Acyl donor, Racemization catalyst (e.g., Pd nanocatalyst) |

Protein Engineering for Enhanced Enzymatic Performance and Substrate Scope

While lipases are powerful biocatalysts, their natural performance may not always be optimal for specific industrial applications. Protein engineering techniques, including directed evolution and site-directed mutagenesis, are employed to enhance enzyme properties such as enantioselectivity, activity, and stability. ocl-journal.orgmdpi.com

Directed Evolution: This technique involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. This approach has been successfully used to significantly enhance the enantioselectivity of lipases. ocl-journal.org

Site-Directed Mutagenesis: This rational design approach involves making specific changes to the amino acid sequence of the enzyme's active site or other critical regions. By targeting amino acids in the binding pocket or the lid region that controls substrate access, researchers can improve substrate specificity and enantioselectivity. mdpi.com For instance, altering the amino acid sequence can influence how a substrate binds to the active site, thereby affecting which enantiomer is preferentially acylated. researchgate.net

The table below illustrates the impact of protein engineering on lipase performance:

| Engineering Strategy | Methodology | Outcome |

| Directed Evolution | Random mutagenesis and screening | Enhanced enantioselectivity (e.g., increasing E value) |

| Site-Directed Mutagenesis | Specific amino acid changes in the active site or lid region | Improved substrate specificity and enantioselectivity |

Classical Diastereomeric Salt Resolution Techniques

A well-established method for separating enantiomers is through the formation of diastereomeric salts. This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers, which have different physical properties and can be separated by crystallization. pharmtech.comlibretexts.org

Design and Selection of Chiral Acids for Optimal Separation

The choice of the chiral resolving agent is critical for a successful diastereomeric salt resolution. For the resolution of a racemic base like 1-(4-bromophenyl)butylamine, a chiral acid is used. libretexts.org The ideal chiral acid should form a stable, easily crystallizable salt with one enantiomer of the amine while the salt of the other enantiomer remains in solution. researchgate.net

The selection process often involves screening a variety of chiral acids. veranova.com Important factors to consider include:

pKa of the acid and the amine: To ensure salt formation.

Structural compatibility: The structures of the acid and amine should lead to a well-ordered crystal lattice.

Availability and cost: Especially for large-scale industrial processes. advanceseng.com

Commonly used chiral acids for resolving racemic bases include (+)-tartaric acid, (-)-malic acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org

Here is a table of potential chiral resolving acids:

| Chiral Acid | Typical Application |

| (+)-Tartaric acid | Resolution of racemic bases libretexts.org |

| (-)-Malic acid | Resolution of racemic bases libretexts.org |

| (-)-Mandelic acid | Resolution of racemic bases libretexts.org |

| (+)-Camphor-10-sulfonic acid | Resolution of racemic bases libretexts.org |

Optimization of Crystallization Conditions for Enantiomeric Enrichment

Once a suitable chiral acid is identified, the crystallization conditions must be optimized to maximize the yield and enantiomeric purity of the desired diastereomeric salt. researchgate.net Key parameters to optimize include:

Solvent: The solubility of the two diastereomeric salts will differ in various solvents, and this difference is key to their separation. researchgate.net

Temperature: Temperature affects the solubility of the salts and can influence the efficiency of the resolution. rsc.orgrsc.org

Molar ratio of resolving agent: The stoichiometry of the chiral acid to the racemic amine can impact the yield and purity. researchgate.net

Cooling rate: In cooling crystallization, the rate of temperature decrease can affect crystal size and purity. acs.org

The goal is to find conditions where the desired diastereomeric salt has significantly lower solubility than the other, allowing it to selectively crystallize out of the solution. researchgate.net After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. libretexts.org

Deracemization and Stereoinversion Methodologies

Deracemization is a process that converts a racemic mixture into a single, pure enantiomer, thus achieving a theoretical yield of 100%. nih.gov This differs from resolution, which separates the enantiomers. Stereoinversion, on the other hand, involves inverting the configuration of one enantiomer to match the other.

One approach to deracemization involves the use of enzymes. For example, an S-stereoselective amine oxidase can be used to convert the (S)-enantiomer in a racemic mixture to an imine, which can then be reduced back to the amine. If this process is coupled with a racemization catalyst, it can lead to the deracemization of the mixture to the (R)-enantiomer. The development of R-stereoselective amine oxidases is an active area of research to enable the deracemization to the S-enantiomer. researchgate.net

Another strategy for the deracemization of α-amino acids involves using a D-amino acid oxidase in the presence of a reducing agent like sodium cyanoborohydride. rsc.org This system can achieve full conversion of a racemate to the D-amino acid. researchgate.net

It's important to note that tertiary amines can undergo a process called amine inversion, where the stereochemistry at the nitrogen center rapidly inverts at room temperature, making it difficult to resolve such enantiomers unless the nitrogen is part of a rigid ring system or has bulky substituents. youtube.comyoutube.com However, for a primary amine like 1-(4-bromophenyl)butylamine, the chiral center is a carbon atom, so this is not a concern.

Lack of Documented Applications for this compound in Specified Catalytic and Synthetic Roles

Following an extensive search of scientific literature, no specific documented applications of the chemical compound This compound were found for the outlined roles in asymmetric catalysis and stoichiometric asymmetric synthesis. The investigation sought to identify its use as a precursor for chiral ligands in transition metal-catalyzed reactions—including those involving palladium, rhodium, copper, and nickel—and as a chiral auxiliary.

Palladium-Catalyzed Asymmetric Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Rhodium-Catalyzed Enantioselective Transformations (e.g., Hydrogenation, Cyclopropanation)

Copper-Catalyzed Asymmetric Conjugate Additions and Functionalizations

Nickel-Catalyzed Enantioselective Reactions

Furthermore, no literature was found that describes the use of this compound as a chiral auxiliary in stoichiometric asymmetric synthesis, where the amine would be temporarily incorporated into a molecule to direct a stereoselective reaction before being cleaved.

While information is available for structurally similar chiral amines, the strict focus on this compound reveals a gap in the current scientific literature regarding its practical application in these advanced organic transformations. For instance, research has been published on the synthesis of a chiral Schiff base ligand and its palladium(II) complex from the closely related compound, (S)-1-(4-bromophenyl)ethylamine. nih.gov However, this information pertains to a different molecule and cannot be attributed to the butylamine (B146782) derivative as requested.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the specified applications of this compound as the required data does not appear to be publicly available.

Applications of S 1 4 Bromophenyl Butylamine in Asymmetric Catalysis and Advanced Organic Transformations

As a Chiral Auxiliary in Stoichiometric Asymmetric Synthesis

Diastereoselective Alkylation and Acylation Reactions

The general strategy involves the reaction of a ketone with the chiral amine to form a chiral imine. Deprotonation of the imine generates a chiral aza-enolate, which then reacts with an alkyl halide. The steric bulk of the chiral auxiliary directs the approach of the alkyl halide, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. Subsequent hydrolysis of the imine reveals the α-alkylated ketone and recovers the chiral amine.

Control of Stereochemistry in Nucleophilic Additions to Carbonyl Compounds

The addition of nucleophiles to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. wikipedia.orglibretexts.orgbuchler-gmbh.com When the carbonyl compound is prochiral, the nucleophile can attack from two different faces, leading to a racemic mixture of products. wikipedia.orglibretexts.org Chiral auxiliaries derived from amines can be used to control the stereochemistry of these additions.

By converting the carbonyl compound into a chiral imine or oxime ether, the stereochemical outcome of the nucleophilic addition can be controlled. The chiral auxiliary biases the approach of the nucleophile to one face of the C=N double bond. While direct research on (S)-1-(4-bromophenyl)butylamine is absent, the concept is a cornerstone of asymmetric synthesis.

Role in Enantioselective Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines and their derivatives are prominent in this field, acting as either Brønsted acids/bases or as precursors to chiral phase transfer catalysts.

Brønsted Acid/Base Catalysis Mediated by Amine Derivatives

Chiral amines can function as Brønsted base catalysts by deprotonating a substrate to generate a chiral enolate or other nucleophilic species. Conversely, the protonated form of a chiral amine, a chiral ammonium (B1175870) salt, can act as a Brønsted acid catalyst, activating electrophiles towards nucleophilic attack. This dual role makes them versatile catalysts in a variety of transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. While there are no specific reports on this compound as a Brønsted acid/base catalyst, its structural features suggest potential applicability.

Chiral Phase Transfer Catalysis

Phase transfer catalysis is a valuable technique for reacting water-soluble and organic-soluble reactants. Chiral phase transfer catalysts, often quaternary ammonium salts derived from chiral amines, can facilitate enantioselective reactions. These catalysts transport a nucleophile from the aqueous phase to the organic phase, where it reacts with a substrate. The chiral environment of the catalyst's cation-anion pair influences the stereochemical outcome of the reaction. Cinchona alkaloids are a well-known class of chiral amines used to prepare highly effective phase transfer catalysts. Although no such application of this compound has been reported, its potential to form chiral quaternary ammonium salts makes this an area for possible investigation.

Utilization as a Chiral Resolving Agent for Racemic Mixtures

One of the most classical and widely used applications of chiral amines is the resolution of racemic mixtures of acidic compounds. libretexts.orgacs.org This method relies on the formation of diastereomeric salts through the reaction of a racemic acid with an enantiomerically pure chiral amine. libretexts.orgacs.org These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org

Once the diastereomeric salts are separated, the individual enantiomers of the acid can be recovered by treatment with a strong acid, which also regenerates the chiral resolving agent. While there are no specific published examples detailing the use of This compound for this purpose, its basic nature and chirality make it a suitable candidate for the resolution of racemic carboxylic acids and other acidic compounds. The effectiveness of a particular chiral amine as a resolving agent is often determined empirically, and a screening of different amines is common practice.

Below is a hypothetical data table illustrating the type of data that would be generated in a study on the resolution of a racemic acid using this compound.

| Racemic Acid | Resolving Agent | Solvent | Diastereomeric Salt Yield (%) | Enantiomeric Excess of Recovered Acid (%) |

| Racemic Ibuprofen | This compound | Ethanol | 85 | 92 (S)-Ibuprofen |

| Racemic Mandelic Acid | This compound | Methanol | 78 | 88 (R)-Mandelic Acid |

| Racemic 2-Phenylpropanoic Acid | This compound | Isopropanol | 91 | 95 (S)-2-Phenylpropanoic Acid |

Note: This table is for illustrative purposes only and is not based on actual experimental data.

Mechanistic Investigations and Stereochemical Elucidation of Reactions Involving S 1 4 Bromophenyl Butylamine

Elucidation of Catalytic Cycles and Intermediates in Asymmetric Transformations

While specific catalytic cycles involving (S)-1-(4-bromophenyl)butylamine as a catalyst are not extensively detailed in the available literature, its role as a chiral amine in asymmetric transformations allows for the postulation of its involvement in several catalytic processes. In many instances, primary amines like this compound can be converted into more complex chiral ligands or catalysts.

For example, it can serve as a precursor for chiral N-heterocyclic carbene (NHC) ligands or chiral Schiff bases. In a hypothetical catalytic cycle involving a Schiff base derived from this compound and a salicylaldehyde (B1680747) derivative, the amine would first condense with the aldehyde to form a chiral imine. This imine, in coordination with a metal center, would then catalyze an asymmetric reaction, such as a Michael addition. The key steps would involve:

Ligand Formation: Reaction of this compound with the aldehyde to form the chiral Schiff base ligand.

Catalyst Activation: Coordination of the Schiff base to a metal precursor to form the active catalyst.

Substrate Coordination: Binding of the reactants to the chiral catalyst.

Stereoselective Transformation: The chiral environment created by the this compound moiety directs the approach of the nucleophile to one face of the electrophile, leading to the formation of an enantioenriched product.

Product Release and Catalyst Regeneration: Dissociation of the product from the catalyst, allowing the catalyst to enter a new cycle.

The intermediates in such a cycle would include the chiral Schiff base, the activated metal-ligand complex, and various substrate-catalyst adducts. Characterization of these intermediates, often through spectroscopic methods like NMR and X-ray crystallography, is crucial for a complete understanding of the catalytic pathway.

Understanding Chiral Induction and Stereocontrol Elements

Chiral induction is the process by which a chiral entity, in this case, the this compound moiety, influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over the other. The stereocontrol elements inherent to this compound are its stereogenic center and the substituents attached to it.

The primary mechanism of chiral induction involves the formation of diastereomeric transition states. When this compound or a derivative thereof interacts with a prochiral substrate, two possible diastereomeric transition states can be formed. These transition states have different energies due to varying steric and electronic interactions between the chiral auxiliary and the substrate. The reaction proceeds preferentially through the lower energy transition state, resulting in an excess of one stereoisomer of the product.

The key stereocontrol elements of this compound are:

The Stereogenic Center: The carbon atom bearing the amino group, the butyl group, the 4-bromophenyl group, and a hydrogen atom.

The 4-Bromophenyl Group: This bulky aromatic group plays a significant role in directing the approach of reactants due to steric hindrance. Its electronic properties can also influence the reactivity of the amine.

The Butyl Group: This alkyl chain also contributes to the steric environment around the chiral center.

Transition State Modeling and Enantiofacial Discrimination

Transition state modeling is a computational tool used to rationalize and predict the stereochemical outcome of asymmetric reactions. By calculating the energies of the possible diastereomeric transition states, one can predict which stereoisomer will be the major product.

In the context of reactions involving this compound, transition state models would focus on the non-covalent interactions that dictate enantiofacial discrimination. For instance, in the reduction of a ketone using a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst derived from this compound, two competing transition states can be envisioned.

These models would typically show the ketone coordinating to the Lewis acidic boron atom of the oxazaborolidine. The 4-bromophenyl and butyl groups of the original amine would create a defined chiral pocket. The ketone can approach this pocket in two ways, leading to either the (R)- or (S)-alcohol. The model that minimizes steric clashes between the substituents on the ketone and the chiral ligand will be lower in energy, thus predicting the major enantiomer.

Table 1: Hypothetical Energy Differences and Predicted Enantiomeric Excess for a Ketone Reduction

| Transition State | Relative Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

|---|---|---|

| pro-S | 0 | 95 |

Note: This table is illustrative and based on general principles of transition state modeling.

Influence of Electronic and Steric Effects on Reaction Stereoselectivity

The stereoselectivity of reactions involving this compound is a direct consequence of the interplay between electronic and steric effects.

Steric Effects: The bulky 4-bromophenyl and butyl groups are the primary sources of steric hindrance. In a transition state assembly, these groups will orient themselves to minimize steric repulsion with the substituents of the reacting substrate. This steric shielding effectively blocks one face of the prochiral substrate, forcing the incoming reagent to attack from the less hindered face. The larger the steric difference between the groups on the chiral auxiliary and the substrate, the higher the degree of stereoselectivity.

Electronic Effects: The 4-bromophenyl group, with its electron-withdrawing bromine atom, can influence the electronic properties of the amine nitrogen. This can affect its nucleophilicity and its ability to coordinate to metal centers. In transition states, electronic interactions such as π-π stacking between the 4-bromophenyl ring and an aromatic substrate can also play a role in stabilizing one diastereomeric transition state over another. The bromine atom can also participate in halogen bonding, a non-covalent interaction that can further direct the stereochemical outcome.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Salicylaldehyde |

| Borane |

| Ketone |

| (R)-alcohol |

| (S)-alcohol |

Derivatization and Structural Modification of S 1 4 Bromophenyl Butylamine for Diversified Applications

N-Functionalization Strategies (e.g., Alkylation, Acylation, Sulfonylation)

The primary amine group of (S)-1-(4-bromophenyl)butylamine is a key site for molecular elaboration through N-functionalization reactions. These transformations, including alkylation, acylation, and sulfonylation, introduce new functional groups that can modulate the steric and electronic properties of the parent molecule, enabling its use in a broader range of applications.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through various methods, including reductive amination and reaction with alkyl halides. N-alkylation can enhance the steric bulk around the chiral center, which can be advantageous in applications such as asymmetric catalysis where the amine derivative may act as a chiral ligand or auxiliary. For instance, N-monoalkylation can be achieved by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent. This process allows for the introduction of a wide array of alkyl substituents.

N-Acylation: Acylation of the primary amine with acyl halides or anhydrides is a common strategy to form amide derivatives. simply.scienceyoutube.comsavemyexams.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. youtube.comchempedia.info The resulting amides are often more stable and crystalline than the parent amine, facilitating their purification and handling. The nature of the acyl group can be varied to introduce different functionalities and to modify the electronic properties of the nitrogen atom.

N-Sulfonylation: The reaction of this compound with sulfonyl chlorides in the presence of a base yields sulfonamides. cbijournal.comresearchgate.net This functionalization is prevalent in medicinal chemistry, as the sulfonamide group is a key pharmacophore in many therapeutic agents. cbijournal.com The choice of sulfonyl chloride allows for the introduction of a wide range of aryl or alkylsulfonyl groups, further diversifying the molecular scaffold.

| Functionalization Strategy | Reagents | Product Type | Potential Applications |

| N-Alkylation | Alkyl halides, Aldehydes/Ketones with a reducing agent | Secondary or Tertiary Amines | Chiral ligands, Asymmetric catalysts |

| N-Acylation | Acyl chlorides, Carboxylic acid anhydrides | Amides | Chiral auxiliaries, Pharmaceutical intermediates |

| N-Sulfonylation | Sulfonyl chlorides | Sulfonamides | Medicinal chemistry, Agrochemicals |

Formation of Chiral Imine and Oxazoline Derivatives

The primary amine of this compound is a valuable precursor for the synthesis of chiral imines (Schiff bases) and oxazolines, which are important classes of ligands for asymmetric catalysis.

Chiral Imine Formation: The condensation reaction between this compound and an aldehyde or ketone leads to the formation of a chiral imine. researchgate.netredalyc.org This reaction is often reversible and may require the removal of water to drive the equilibrium towards the product. nih.gov The resulting imine retains the stereochemical information from the parent amine and can be used as a ligand for transition metal catalysts in a variety of asymmetric transformations.

Chiral Oxazoline Synthesis: Chiral oxazolines are a prominent class of ligands in asymmetric catalysis. rsc.org Their synthesis typically involves the cyclization of a chiral β-amino alcohol. nih.gov this compound can be converted to the corresponding chiral β-amino alcohol through methods such as diazotization followed by hydrolysis or through more modern enzymatic approaches. nih.govchemistrysteps.com The resulting amino alcohol can then be reacted with a variety of reagents, such as nitriles or carboxylic acid derivatives, to form the chiral oxazoline ring. rsc.orgorganic-chemistry.org

| Derivative | Synthetic Precursor(s) | Key Reaction | Applications in Asymmetric Synthesis |

| Chiral Imine | This compound, Aldehyde or Ketone | Condensation | Ligands for transition metal catalysis |

| Chiral Oxazoline | Chiral β-amino alcohol (derived from the amine), Nitrile or Carboxylic acid derivative | Cyclization | Privileged ligands for a wide range of asymmetric reactions |

Synthesis of Chiral Heterocyclic Compounds Incorporating the (4-Bromophenyl)butylamine Moiety

The carbon framework and the chiral center of this compound can be incorporated into various heterocyclic ring systems, leading to the formation of novel chiral molecules with potential biological activity or utility as chiral building blocks.

Pyrrolidines: Chiral pyrrolidines are a common structural motif in natural products and pharmaceuticals. acs.orgnih.gov Synthetic strategies towards chiral pyrrolidines often involve the cyclization of functionalized amine precursors. organic-chemistry.orgacs.orgnih.gov For example, this compound could be elaborated into a suitable precursor that undergoes an intramolecular cyclization to form a substituted pyrrolidine, where the stereochemistry of the final product is directed by the chiral center of the starting amine.

Pyrimidines: Pyrimidine derivatives are another class of heterocyclic compounds with significant biological activity. organic-chemistry.orgyoutube.com The synthesis of pyrimidines can be achieved through the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine. youtube.commdpi.com While direct incorporation of the entire this compound moiety into a pyrimidine ring is less straightforward, derivatives of the amine could be designed to participate in such cyclization reactions. For instance, the amine could be converted into a β-amino ketone, which could then react with a suitable nitrogen-containing reagent to form a dihydropyrimidine that can be subsequently oxidized. researchgate.net

| Heterocycle | General Synthetic Strategy | Role of this compound | Potential Significance |

| Pyrrolidine | Intramolecular cyclization of an elaborated amine precursor | Source of chirality and part of the heterocyclic backbone | Biologically active compounds, Chiral ligands |

| Pyrimidine | Condensation of a 1,3-dicarbonyl equivalent with an amidine | Precursor to a key intermediate (e.g., β-amino ketone) | Pharmaceutical and agrochemical applications |

Strategic Incorporation into Complex Chiral Scaffolds

A primary application of this compound is its use as a chiral auxiliary or building block in the multi-step synthesis of complex, biologically active molecules. nih.govresearchgate.netwikipedia.orgresearchgate.net Its inherent chirality can be used to control the stereochemical outcome of key bond-forming reactions, and its structural fragment can be retained in the final target molecule.

| Application | Role of this compound | Example of Synthetic Strategy | Outcome |

| Chiral Auxiliary | Temporarily attached to a substrate to direct a stereoselective reaction | Acylation of the amine followed by a diastereoselective alkylation or aldol (B89426) reaction on the attached substrate | Formation of a new stereocenter with high enantiomeric excess |

| Chiral Building Block | Permanently incorporated into the final target molecule | Multi-step synthesis involving the amine as a key starting material | Synthesis of complex natural products or pharmaceutical agents |

Advanced Spectroscopic and Chiroptical Characterization for Enantiomeric Purity and Absolute Configuration Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. In the context of chiral compounds, specialized NMR techniques are utilized to differentiate between enantiomers and determine enantiomeric purity.

Application of Chiral Derivatizing Agents (CDAs) in NMR Spectroscopy

Enantiomers are indistinguishable in an achiral solvent by standard NMR spectroscopy because their corresponding nuclei resonate at the same frequency. To overcome this, chiral derivatizing agents (CDAs) are employed to convert a mixture of enantiomers into a mixture of diastereomers. wikipedia.org These diastereomers possess distinct physical and spectroscopic properties, leading to separate signals in the NMR spectrum. wikipedia.org

For (S)-1-(4-bromophenyl)butylamine, a common CDA would be Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride. wikipedia.org The reaction of the amine with the (R)-enantiomer of Mosher's acid chloride would yield two diastereomeric amides. The differing spatial arrangements of the substituents in these diastereomers would cause noticeable differences in the chemical shifts (Δδ) of the protons near the stereocenter, particularly the methine proton (H-1) and the protons of the butyl chain. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be accurately determined.

Table 1: Hypothetical ¹H NMR Chemical Shift Differences (Δδ in ppm) for Diastereomeric Amides of (R/S)-1-(4-bromophenyl)butylamine with (R)-Mosher's Acid Chloride

| Proton | Diastereomer 1 ((S,R)-amide) | Diastereomer 2 ((R,R)-amide) | Chemical Shift Difference (Δδ) |

| H-1 (methine) | 4.85 | 4.75 | 0.10 |

| H-2 (methylene) | 1.60 | 1.52 | 0.08 |

| H-3 (methylene) | 1.35 | 1.30 | 0.05 |

| H-4 (methyl) | 0.92 | 0.88 | 0.04 |

| Aromatic Protons | 7.50-7.20 | 7.50-7.20 | - |

| OCH₃ | 3.55 | 3.58 | -0.03 |

Note: Data are hypothetical and for illustrative purposes only.

Diastereomeric Salt NMR Studies for Enantiomeric Ratio Determination

An alternative to covalent derivatization is the formation of diastereomeric salts using a chiral resolving agent, such as a chiral acid. For the basic this compound, an acid like (R)-mandelic acid or (1R)-(-)-10-camphorsulfonic acid could be used. In a suitable NMR solvent, the formation of diastereomeric salts can induce chemical shift non-equivalence for the protons of the original enantiomers.

The equilibrium between the free amine and the salt, as well as the specific interactions within the diastereomeric ion pairs, influences the observed chemical shifts. This method is often simpler and non-destructive compared to the use of CDAs, as the starting material can be recovered. The enantiomeric ratio is determined by the integration of the separated signals. The phenomenon of self-induced diastereomeric anisochrony, where interactions between enantiomers themselves can lead to peak splitting in non-racemic mixtures, is also a consideration in these studies. nih.gov

Table 2: Illustrative ¹H NMR Data for Diastereomeric Salt Formation of (R/S)-1-(4-bromophenyl)butylamine with (R)-Mandelic Acid

| Proton | (S)-Amine Salt | (R)-Amine Salt | Observed Separation (Δδ in ppm) |

| H-1 (methine) | 5.15 | 5.12 | 0.03 |

| Aromatic Protons | 7.55-7.25 | 7.54-7.24 | 0.01 (for some signals) |

Note: Data are hypothetical and for illustrative purposes only.

Chiroptical Spectroscopy Techniques

Chiroptical spectroscopy encompasses a group of techniques that rely on the differential interaction of chiral molecules with polarized light. These methods are instrumental in determining the absolute configuration of stereocenters.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum consists of positive or negative bands, known as Cotton effects, which are characteristic of the molecule's three-dimensional structure. For this compound, the aromatic chromophore (bromophenyl group) will be the primary contributor to the CD spectrum in the UV region.

The absolute configuration can be determined by comparing the experimentally measured CD spectrum with the spectrum predicted by quantum chemical calculations, often using time-dependent density functional theory (TD-DFT). nih.govhebmu.edu.cn By calculating the theoretical CD spectrum for one enantiomer (e.g., the S-enantiomer) and finding a good match with the experimental spectrum, the absolute configuration of the sample can be confidently assigned.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum displays a plain curve (either positive or negative) at wavelengths away from an absorption band and shows a Cotton effect (a peak and a trough) in the region of absorption. While largely superseded by CD spectroscopy for routine analysis due to the simpler interpretation of CD spectra, ORD can still provide valuable information. The sign of the Cotton effect in the ORD spectrum is directly related to the stereochemistry of the molecule.

Vibrational Circular Dichroism (VCD) Spectroscopy for Conformational and Stereochemical Analysis

Vibrational Circular Dichroism (VCD) is the infrared analogue of electronic CD, measuring the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. researchgate.net VCD provides a wealth of information about the stereochemistry and conformational preferences of a chiral molecule in solution. researchgate.netresearchgate.net

For this compound, VCD spectra would be rich in bands corresponding to the various stretching and bending modes of the molecule. The absolute configuration is determined by comparing the experimental VCD spectrum with the calculated spectrum for a known enantiomer. This technique has been successfully applied to determine the absolute configuration of the structurally similar molecule 1-(4-bromophenyl)-ethylamine. researchgate.net The good agreement between the experimental and calculated VCD spectra for a specific enantiomer confirms its absolute configuration. researchgate.net

Table 3: Key Vibrational Modes for VCD Analysis of this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected VCD Signal |

| N-H Bending | 1620-1580 | Couplet |

| C-H Bending (methine) | 1470-1430 | Bisignate |

| C-N Stretching | 1250-1020 | Strong Signal |

| C-Br Stretching | 650-550 | Weak Signal |

Note: The expected VCD signal characteristics are illustrative and depend on the specific molecular conformation.

Chiral Chromatography for Enantiomeric Excess Determination (HPLC, GC)

The determination of enantiomeric excess (ee) is a critical aspect of characterizing chiral compounds like this compound. Chiral chromatography, encompassing both high-performance liquid chromatography (HPLC) and gas chromatography (GC), stands as a primary and powerful technique for this purpose. eijppr.com These methods rely on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and enabling accurate quantification. eijppr.comresearchgate.net

The direct method of chiral separation involves the use of a CSP, where a chiral selector is chemically bonded to a solid support, typically silica (B1680970) gel. eijppr.com As the racemic mixture passes through the column, transient diastereomeric complexes are formed between the enantiomers and the CSP. eijppr.com The differing stability of these complexes results in different retention times for each enantiomer, allowing for their separation and the determination of their relative proportions. eijppr.com

The cornerstone of successful chiral chromatography is the selection and optimization of the chiral stationary phase (CSP). A diverse array of CSPs has been developed, each with unique chiral recognition capabilities. The primary classes of CSPs used for the separation of chiral amines, including arylalkylamines like 1-(4-bromophenyl)butylamine, are polysaccharide-based, Pirkle-type (or brush-type), cyclodextrin-based, and crown ether-based CSPs. eijppr.comhplc.sk The development process involves synthesizing and evaluating new chiral selectors, as well as optimizing the chromatographic conditions to achieve baseline separation of the enantiomers.

Polysaccharide-Based CSPs:

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are the most widely used for chiral separations. nih.gov These polymers are derivatized with various carbamates, such as 3,5-dimethylphenylcarbamate or 3,5-dichlorophenylcarbamate, to enhance their chiral recognition abilities. researchgate.netyakhak.org The helical structure of these polysaccharides creates chiral grooves and cavities where enantiomers can interact through a combination of hydrogen bonding, π-π interactions, and steric hindrance. nih.gov

For the separation of chiral amines, the performance of polysaccharide-based CSPs can be significantly influenced by the nature of the polysaccharide backbone (amylose vs. cellulose) and the substituents on the phenylcarbamate moiety. researchgate.netyakhak.org For instance, in a study on the enantioseparation of various chiral amines (as NBD derivatives), Chiralpak IE, derived from amylose tris(3,5-dichlorophenylcarbamate), and Chiralcel OD-H, from cellulose tris(3,5-dimethylphenylcarbamate), demonstrated excellent capabilities in resolving all tested chiral amines to baseline. yakhak.org It has been observed that coated-type CSPs sometimes show better chiral discrimination for the same chiral selectors. yakhak.org The optimization of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as 2-propanol, is crucial for achieving optimal separation. vt.edu

Pirkle-Type CSPs:

Developed by William H. Pirkle, these "brush-type" CSPs are based on the covalent bonding of a small chiral molecule to the silica support. mdpi.com A well-known example is the Whelk-O® 1, which is based on 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene. registech.com This type of CSP functions on the principle of π-π interactions, where the electron-deficient dinitrobenzoyl group of the CSP interacts with the electron-rich aromatic ring of the analyte. mdpi.comregistech.com Hydrogen bonding and steric interactions also play a significant role in chiral recognition. The Whelk-O® 1 CSP is known for its broad applicability in separating various classes of racemates, including amines, and offers an alternative selectivity to polysaccharide phases. registech.com The covalent bonding of the chiral selector provides high stability and compatibility with a wide range of mobile phases. registech.com

Cyclodextrin-Based CSPs:

Cyclodextrins are cyclic oligosaccharides, typically composed of six (α-), seven (β-), or eight (γ-) glucose units. sigmaaldrich.com Their structure forms a toroidal cavity that is hydrophobic on the inside and hydrophilic on the outside. sigmaaldrich.com Chiral recognition occurs through the formation of inclusion complexes, where the aromatic part of the analyte, such as the 4-bromophenyl group of 1-(4-bromophenyl)butylamine, can fit into the cyclodextrin (B1172386) cavity. sigmaaldrich.com The enantioselectivity is further influenced by interactions between the analyte's functional groups and the hydroxyl groups at the rim of the cyclodextrin. Derivatization of these hydroxyl groups can significantly enhance chiral recognition. wiley.com For gas chromatography, derivatized cyclodextrins are used as stationary phases to separate volatile chiral compounds. hplc.skgcms.cz A study on the GC separation of 1-phenylalkylamines utilized a substituted cyclodextrin stationary phase, highlighting the influence of ring substituents and thermodynamic parameters on the separation. wiley.com

Crown Ether-Based CSPs:

Chiral crown ethers are particularly effective for the separation of racemic compounds containing a primary amino group. mz-at.de The chiral recognition mechanism is based on the complexation of the protonated primary amino group of the analyte within the crown ether cavity through hydrogen bonding. The enantioselectivity arises from the steric interactions between the substituents on the chiral crown ether and the substituents on the stereogenic center of the analyte. A study on the enantiomeric separation of 1-(4-bromophenyl)ethylamine, a close structural analog of the target compound, was successfully performed using a Chirosil RCA(+) column, which has a chemically bonded (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid stationary phase. researchgate.net Baseline separation was achieved using an aqueous-organic mobile phase containing perchloric acid and either acetonitrile (B52724) or methanol. researchgate.net

The following table summarizes the findings for the chiral separation of 1-(4-bromophenyl)butylamine and its close analogs on different types of chiral stationary phases, illustrating the typical conditions and outcomes.

| Chiral Stationary Phase (CSP) | Analyte | Chromatographic Mode | Mobile Phase/Carrier Gas | Key Findings | Reference |

| Polysaccharide-Based | |||||

| Chiralpak IE (amylose tris(3,5-dichlorophenylcarbamate)) | Chiral Amines (NBD derivatives) | HPLC (Normal Phase) | 20% 2-propanol/hexane | High enantioselectivity for aliphatic amines. | yakhak.org |

| Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) | Chiral Amines (NBD derivatives) | HPLC (Normal Phase) | 10-30% 2-propanol/hexane | Baseline separation for all tested chiral amines. | yakhak.org |

| Pirkle-Type | |||||

| Whelk-O® 1 (R,R) | Various Racemates | HPLC (Normal Phase) | Hexane/Ethanol/Methanol | Broad selectivity, alternate to polysaccharide CSPs. | registech.comchromatographytoday.com |

| Cyclodextrin-Based | |||||

| Substituted β-cyclodextrin | 1-Phenylalkylamines (TFA derivatives) | GC | Hydrogen | Separation influenced by ring substituents and temperature. | wiley.com |

| Crown Ether-Based | |||||

| Chirosil RCA(+) ((+)-(18-crown-6)-tetracarboxylic acid) | 1-(4-bromophenyl)ethylamine | HPLC (Reversed Phase) | Water/Acetonitrile with 0.1% HClO₄ | Baseline separation of enantiomers. | researchgate.net |

Table 1. Research Findings on the Chiral Separation of 1-(4-bromophenyl)butylamine Analogs.

Computational and Theoretical Investigations of S 1 4 Bromophenyl Butylamine and Its Reactivity

Density Functional Theory (DFT) Studies on Molecular Conformation and Electronic Structure

Density Functional Theory (DFT) has become a principal method for investigating the molecular and electronic structures of organic compounds. For derivatives of chiral phenylethylamines, DFT calculations are instrumental in determining the most stable conformations and understanding the distribution of electrons within the molecule.

While direct DFT studies on (S)-1-(4-bromophenyl)butylamine are not extensively documented in publicly available literature, valuable insights can be drawn from computational analyses of closely related structures, such as (S)-4-bromo-N-(1-phenylethyl)benzamide. In a study on this amide, DFT calculations using the B3LYP functional and the 6-311G(d,p) basis set were employed to obtain optimized geometries. researchgate.net Such calculations for this compound would similarly predict bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape. The conformational analysis would likely focus on the rotation around the C-C and C-N bonds of the butylamine (B146782) side chain to identify the lowest energy conformers.

The electronic structure is often analyzed through the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are crucial in predicting the chemical reactivity and kinetic stability of a molecule. researchgate.net For a molecule like this compound, the HOMO is expected to be localized on the electron-rich bromophenyl ring and the nitrogen atom of the amine group, while the LUMO would likely be distributed over the aromatic ring's anti-bonding orbitals.

A molecular electrostatic potential (MESP) surface map, another output of DFT calculations, illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MESP would show a negative potential (red color) around the nitrogen atom, indicating its nucleophilic character, and around the bromine atom due to its lone pairs. Positive potential (blue color) would be expected around the amine hydrogens.

Quantum Chemical Calculations of Spectroscopic Properties and Reactivity Parameters

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for structure verification and assignment of absolute configuration.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of DFT. By calculating the nuclear shielding constants using methods like the Gauge-Independent Atomic Orbital (GIAO) method, one can obtain theoretical chemical shifts for ¹H and ¹³C atoms. ruc.dknih.gov These calculated shifts, when compared to experimental spectra, can help in the complete assignment of signals and confirm the proposed structure. For chiral molecules, DFT can be used to differentiate between diastereomeric derivatives, aiding in the determination of enantiomeric purity or absolute configuration. nih.gov A recent workshop highlighted the increasing synergy between DFT calculations and NMR spectroscopy for validating chemical structures. youtube.com

Vibrational frequencies from Infrared (IR) and Raman spectroscopy can also be calculated using DFT. The computed vibrational spectra, after appropriate scaling, typically show good agreement with experimental spectra, allowing for a detailed assignment of the vibrational modes of the molecule.

Global reactivity descriptors, derived from the energies of the FMOs, provide a quantitative measure of the reactivity of a molecule. researchgate.net These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2).

Chemical Potential (μ): The escaping tendency of electrons from a system (μ = -(I+A)/2).

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons (ω = μ²/2η).

A representative table of calculated reactivity descriptors for a related compound, (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide, is shown below. Similar calculations for this compound would provide a quantitative basis for understanding its reactivity.

| Reactivity Descriptor | Value (eV) for (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide |

| EHOMO | -6.54 |

| ELUMO | -1.56 |

| Energy Gap (ΔE) | 4.98 |

| Ionization Energy (I) | 6.54 |

| Electron Affinity (A) | 1.56 |

| Global Hardness (η) | 2.49 |

| Chemical Potential (μ) | -4.05 |

| Electrophilicity Index (ω) | 3.29 |

| Data derived from a DFT study on a structurally similar compound. researchgate.net |

Molecular Dynamics Simulations of Chiral Recognition and Ligand-Substrate Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations would be particularly useful for investigating chiral recognition mechanisms. This is crucial for understanding how this chiral amine interacts with other chiral molecules, such as in chromatographic separations or in biological systems.

While no specific MD simulation studies on this compound are presently available in the scientific literature, the methodology is well-established. Such simulations would typically involve placing the amine and a chiral selector (e.g., a chiral stationary phase or a receptor) in a simulated solvent environment. By solving Newton's equations of motion for the system, the simulation would track the trajectories of all atoms, providing a dynamic view of the intermolecular interactions.

Analysis of these simulations can reveal the key interactions responsible for chiral discrimination, such as hydrogen bonding, π-π stacking, and steric hindrance. By calculating the binding free energies of the two enantiomers of a chiral selector with this compound, one could predict which enantiomer would bind more strongly, thus explaining the basis of chiral separation.

Prediction of Chiroptical Properties (CD, ORD, VCD) through Computational Methods

Chiroptical spectroscopy, which includes techniques like Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD), is highly sensitive to the three-dimensional structure of chiral molecules. The prediction of these properties through computational methods is a powerful approach for determining the absolute configuration of a chiral center.

Time-dependent DFT (TD-DFT) is the most common method for calculating ECD and ORD spectra. nih.gov The process involves first obtaining the optimized ground-state geometry of the molecule using DFT. Then, TD-DFT is used to calculate the electronic excitation energies and rotational strengths, which are then used to simulate the ECD spectrum. By comparing the calculated spectrum with the experimental one, the absolute configuration can be confidently assigned. A good match between the signs of the Cotton effects in the experimental and theoretical spectra confirms the configuration. nih.govmdpi.com

Similarly, VCD spectra, which measure the differential absorption of left and right circularly polarized infrared radiation, can be computed. The combination of experimental and theoretical VCD is a robust method for stereochemical analysis. mdpi.com The theoretical prediction of chiroptical properties is particularly valuable when crystals suitable for X-ray crystallography are not available. The study of chiral BODIPY dyes has demonstrated the utility of extensive computational protocols in understanding and predicting chiroptical properties. frontiersin.orgnih.gov

Mechanistic Modeling of Asymmetric Catalytic Processes

This compound can serve as a chiral building block or a ligand in asymmetric catalysis. Computational modeling can be employed to elucidate the mechanisms of catalytic reactions involving this amine, providing insights into the origin of stereoselectivity.

DFT calculations can be used to model the entire catalytic cycle, including the structures of reactants, transition states, intermediates, and products. By calculating the energies of the various species along the reaction coordinate for the formation of both (R) and (S) products, a three-dimensional energy profile can be constructed.

The difference in the activation energies of the diastereomeric transition states leading to the two enantiomeric products determines the enantioselectivity of the reaction. A lower activation energy for the transition state leading to the major enantiomer would explain the observed stereochemical outcome. These models can identify the key non-covalent interactions in the transition state that control the stereoselectivity, such as hydrogen bonds, steric repulsions, or π-stacking interactions.

While specific mechanistic modeling studies involving this compound are not readily found in the literature, the computational methodologies for such investigations are well-developed and routinely applied in the field of asymmetric catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.